molecular formula C22H25NO3 B1613851 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone CAS No. 898757-40-9

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone

Cat. No.: B1613851
CAS No.: 898757-40-9
M. Wt: 351.4 g/mol
InChI Key: VDENTMPRWGHSAO-UHFFFAOYSA-N
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Description

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methyl group to the benzophenone backbone.

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-4-2-3-5-20(17)21(24)19-8-6-18(7-9-19)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDENTMPRWGHSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642840
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-40-9
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally proceeds through the following key steps:

  • Starting Materials: The synthesis begins with 1,4-dioxa-8-azaspiro[4.5]decane, a spirocyclic amine ether, and a suitable benzophenone derivative bearing a methyl substituent at the 2-position.

  • Key Reaction: The core step involves the alkylation or coupling of the spirocyclic amine with the benzophenone derivative. This is typically achieved via nucleophilic substitution or reductive amination, depending on the functional groups present on the benzophenone precursor.

  • Solvents: Common solvents used include dichloromethane, toluene, or other aprotic organic solvents that provide good solubility and reaction medium stability.

  • Catalysts and Reagents: Lewis acids (such as BF3·OEt2 or AlCl3) may be employed to activate the benzophenone carbonyl or facilitate the alkylation step. Bases or reducing agents may also be used depending on the synthetic route.

  • Reaction Conditions: Temperature is carefully controlled, often ranging from 0 °C to reflux temperatures (~80-110 °C), to optimize reaction rates and selectivity. An inert atmosphere (nitrogen or argon) is typically maintained to prevent oxidation or side reactions.

  • Purification: The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve the desired purity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with modifications to improve efficiency and reproducibility:

  • Continuous Flow Reactors: Use of continuous flow technology allows precise control over reaction parameters (temperature, pressure, residence time), enhancing yield and minimizing by-products.

  • Automated Systems: Automated reagent addition and monitoring systems ensure consistent reaction conditions and batch-to-batch reproducibility.

  • Optimization: Parameters such as solvent ratios, catalyst loading, and reaction time are optimized through process development to maximize yield and purity while minimizing waste.

  • Quality Control: In-process analytical methods (e.g., HPLC, NMR) are employed to monitor reaction progress and product quality.

Stock Solution Preparation (Supporting Data)

For research and formulation purposes, stock solutions of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone are prepared with precise concentration control, as shown in the table below:

Amount of Compound 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 mg 2.7215 0.5443 0.2721
5 mg 13.6073 2.7215 1.3607
10 mg 27.2146 5.4429 2.7215

Note: Solutions are typically prepared in dimethyl sulfoxide (DMSO) or other suitable solvents, ensuring complete dissolution through vortexing, ultrasound, or mild heating as necessary.

Research Findings and Considerations

  • Reaction Optimization: Literature and supplier data emphasize the importance of solvent choice and catalyst presence to achieve high yields. For example, Lewis acid catalysts facilitate the formation of the spirocyclic linkage under mild conditions, reducing side reactions.

  • Purity and Yield: Industrial processes focus on minimizing impurities related to incomplete reactions or over-alkylation. Purification steps are critical to isolate the target compound with high purity (>95%).

  • Handling and Stability: The compound's solubility profile requires careful solvent selection for both synthesis and formulation. Clear solutions are necessary for downstream applications, often requiring sequential solvent addition and mixing protocols.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 1,4-dioxa-8-azaspiro[4.5]decane, benzophenone derivative Commercially available
Solvents Dichloromethane, toluene Aprotic, good solubility
Catalysts Lewis acids (e.g., BF3·OEt2, AlCl3) Facilitate alkylation
Temperature 0 °C to reflux (80-110 °C) Controlled to optimize yield
Atmosphere Nitrogen or argon Prevent oxidation
Purification Methods Chromatography, recrystallization Achieve high purity
Scale Laboratory to industrial (continuous flow) Process optimization for scale-up

Chemical Reactions Analysis

Types of Reactions

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzophenone ring or modifications to the spirocyclic system. Key examples include:

Compound Name Substituents/Modifications Key Properties/Activities Reference ID
4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Cyano (-CN) at 4' position Higher polarity; used in safety studies (GHS-compliant)
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone Fluoro (-F) at 2' position Increased lipophilicity; marketed for research
3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Methyl (-CH₃) at 3' and 4' positions Commercial availability; applications in drug intermediates
Compound 9d (from SAR study) Methyl, chloro, fluoro on benzophenone + N-methyl imidazole IC₅₀ ~9.6 μM (anti-cancer activity)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CN, -F): Enhance metabolic stability and polarity, as seen in cyano- and fluoro-substituted derivatives .
  • Methyl Groups : The target compound’s 2-methyl substitution likely balances lipophilicity and steric hindrance, though multi-methylation (e.g., 3',4'-dimethyl analogue) may reduce activity due to increased bulk .
  • Spirocyclic Modifications : Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione () demonstrate that replacing the dioxa group with diaza systems alters hydrogen-bonding capacity, affecting pharmacological profiles .

Biological Activity

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone (CAS No. 898757-92-1) is a complex organic compound that has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by a spirocyclic moiety and various functional groups, suggests diverse applications in medicinal chemistry and materials science.

The molecular formula of this compound is C23H27NO3C_{23}H_{27}NO_3, with a molecular weight of approximately 365.47 g/mol. Its structure includes a benzophenone core, which is known for its ability to absorb UV light, making it relevant in sunscreen formulations and as a photostabilizer in plastics.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Antioxidant properties : Compounds similar to benzophenones often show the ability to scavenge free radicals.
  • Antimicrobial effects : Some derivatives have demonstrated activity against various bacterial strains.
  • Cytotoxicity : Initial studies suggest that this compound may induce apoptosis in certain cancer cell lines.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cellular signaling pathways. The spirocyclic structure may enhance binding affinity to these targets, promoting therapeutic effects.

Antioxidant Activity

A study conducted on similar benzophenone derivatives revealed that they possess notable antioxidant capabilities. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Antimicrobial Activity

Research has shown that certain benzophenone derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays indicated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Preliminary cytotoxicity assays using various cancer cell lines (e.g., HeLa and MCF-7) have indicated that this compound may induce cell death through apoptosis. The IC50 values obtained suggest moderate potency compared to established chemotherapeutic agents.

Data Tables

PropertyValue
Molecular FormulaC23H27NO3
Molecular Weight365.47 g/mol
CAS Number898757-92-1
Antioxidant ActivityModerate
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity (IC50)Varies by cell line

Q & A

What are the optimal synthetic routes for 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone?

Basic Research Question
The synthesis of spirocyclic benzophenone derivatives typically involves condensation reactions between spirocyclic amines and benzophenone precursors. For example, analogous compounds like 8-(4-dimethylaminophenyl)-7-oxa-9-azaspiro[4.5]decane derivatives are synthesized via refluxing substituted benzothiazol-imine intermediates with spirocyclic diones in dry benzene, followed by recrystallization from anhydrous THF . Key optimization factors include:

  • Reagent stoichiometry : A 1:1 molar ratio of spirocyclic dione to benzothiazol-imine derivatives.
  • Reaction conditions : Reflux at 80°C for 3 hours under inert atmosphere.
  • Purification : Use of anhydrous solvents to prevent hydrolysis of the spirocyclic core.

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Characterization relies on multi-modal analysis:

  • Elemental analysis : Confirms empirical formula and purity (e.g., C, H, N content within ±0.3% of theoretical values) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzophenone, benzylic C-H stretches at 2900–3000 cm⁻¹) .
  • UV-Vis spectroscopy : Detects conjugation patterns (e.g., λmax at 250–300 nm for benzophenone moieties) .
  • Melting point : Serves as a preliminary purity indicator (sharp melting range <2°C).

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Discrepancies in spectral data (e.g., unexpected IR absorption shifts) may arise from electronic effects or steric hindrance. For instance, high benzylic C-H stretching frequencies in spirocyclic derivatives are attributed to electron-withdrawing groups (phenyl, O, N) adjacent to the benzylic carbon, causing a bathochromic shift . To address contradictions:

  • Cross-validate with NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and electronic environments.
  • Computational modeling : Compare experimental IR/UV data with density functional theory (DFT)-predicted spectra .
  • Control experiments : Synthesize and analyze analogous compounds with systematic structural variations.

What strategies are used to study structure-activity relationships (SAR) for spirocyclic benzophenones?

Advanced Research Question
SAR studies focus on modifying substituents to assess biological or chemical activity:

  • Substituent variation : Replace the 2-methyl group on the benzophenone with electron-donating (e.g., -OCH3) or electron-withdrawing groups (e.g., -NO2) to probe electronic effects .
  • Spirocyclic core modification : Compare 1,4-dioxa-8-azaspiro[4.5]decane with other spiro systems (e.g., 1,3-dioxane) to evaluate ring size and heteroatom impacts .
  • Biological assays : Test derivatives for receptor binding (e.g., GABAA modulation in anticonvulsant studies) .

How can reaction yields be improved for large-scale synthesis?

Basic Research Question
Yield optimization involves:

  • Solvent selection : Dry benzene or toluene minimizes side reactions like hydrolysis .
  • Catalyst screening : Lewis acids (e.g., AlCl3) may enhance condensation efficiency in Friedel-Crafts-type reactions .
  • Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks .
  • Workup protocols : Use rotary evaporation under reduced pressure to isolate solids efficiently .

What experimental design considerations are critical for biological activity studies?

Advanced Research Question
To ensure reproducibility and relevance:

  • Sample stability : Degradation of organic compounds during prolonged experiments (e.g., 9-hour assays) can skew results. Implement continuous cooling to stabilize samples .
  • Matrix complexity : Use environmentally relevant matrices (e.g., wastewater or serum) to mimic real-world conditions .
  • Positive/Negative controls : Include known bioactive benzophenones (e.g., oxybenzone) and inert analogs to validate assay specificity .

How do researchers address variability in analytical data across batches?

Advanced Research Question
Batch-to-batch variability can arise from:

  • Impurity profiles : Use HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) to detect and quantify byproducts .
  • Crystallization conditions : Standardize recrystallization solvents (e.g., THF vs. ethanol) to ensure consistent crystal packing .
  • Statistical analysis : Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outlier batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone

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